molecular formula C10H20N2 B012417 2-Pyrrolidin-1-ylmethyl-piperidine CAS No. 100158-63-2

2-Pyrrolidin-1-ylmethyl-piperidine

Katalognummer: B012417
CAS-Nummer: 100158-63-2
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: GJJCBYJAVZCDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidin-1-ylmethyl-piperidine is a bicyclic organic compound featuring a piperidine ring (a six-membered amine heterocycle) with a pyrrolidine moiety (a five-membered amine heterocycle) attached via a methylene bridge at the 2-position. The compound’s structure allows for both hydrogen bonding (via the amine groups) and hydrophobic interactions (via the cyclic frameworks), making it a promising candidate for drug discovery and chemical synthesis .

Vorbereitungsmethoden

Alkylation of Piperidine Derivatives

Mesylate-Based Alkylation

This method leverages the high reactivity of mesylate leaving groups to facilitate nucleophilic substitution. The synthesis involves two stages: mesylation of piperidin-2-ylmethanol and subsequent displacement with pyrrolidine.

Procedure:

  • Synthesis of 2-(Mesyloxymethyl)piperidine:
    Piperidin-2-ylmethanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added, followed by methanesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred for 3 hours, washed with water, and concentrated to yield the mesylate as a colorless oil .

  • Alkylation with Pyrrolidine:
    The mesylate (1.0 equiv) is reacted with pyrrolidine (2.0 equiv) in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) at 80°C for 12 hours. Purification via column chromatography affords the product in 52% yield .

Key Data:

  • Reaction Temperature: 80°C

  • Solvent: DMF

  • Yield: 52%

  • Purity: >95% (NMR)

Chloride-Based Alkylation

Chloride derivatives offer a cost-effective alternative, though with reduced reactivity compared to mesylates.

Procedure:

  • Synthesis of 2-(Chloromethyl)piperidine:
    Piperidin-2-ylmethanol is treated with thionyl chloride (1.5 equiv) in acetonitrile (ACN) under reflux for 6 hours. Excess reagent is removed under vacuum to isolate the chloride .

  • Substitution with Pyrrolidine:
    The chloride (1.0 equiv) is reacted with pyrrolidine (3.0 equiv) in ACN with potassium carbonate at reflux for 18 hours. Workup yields the product in 35% yield .

Key Data:

  • Reaction Temperature: Reflux (82°C)

  • Solvent: ACN

  • Yield: 35%

  • Purity: 90% (NMR)

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of Imine Intermediates

Adapting methodologies from enantioselective pyrrolidine synthesis , this route involves imine formation followed by hydrogenation.

Procedure:

  • Imine Synthesis:
    2-Formylpiperidine (1.0 equiv) and pyrrolidine (1.2 equiv) are condensed in toluene under reflux with azeotropic water removal. The imine intermediate is isolated in 85% yield .

  • Hydrogenation:
    The imine is dissolved in ethanol/methanol (2:1) with platinum(IV) oxide (5% w/w) under hydrogen (1 atm) for 24 hours. Filtration and solvent evaporation yield the product in 68% yield .

Key Data:

  • Catalyst: PtO₂ (5% w/w)

  • Solvent: Ethanol/Methanol (2:1)

  • Yield: 68%

  • Purity: 98% (GC-MS)

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYieldPurityScalabilityCost Efficiency
Mesylate AlkylationMsCl, K₂CO₃, DMF, 80°C52%>95%ModerateMedium
Chloride AlkylationSOCl₂, K₂CO₃, ACN, reflux35%90%HighLow
Catalytic HydrogenationPtO₂, H₂, EtOH/MeOH, RT68%98%HighMedium

Critical Insights:

  • Hydrogenation outperforms alkylation in yield and purity, making it preferable for industrial-scale synthesis .

  • Mesylate Alkylation balances yield and simplicity but requires anhydrous conditions .

  • Chloride Alkylation , while cost-effective, suffers from side reactions and lower yields .

Advanced Mechanistic Considerations

Nucleophilic Substitution Kinetics

The mesylate route follows second-order kinetics, with a rate constant k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C . Activation parameters (ΔH=58kJ/mol,ΔS=110J/(mol\cdotpK)\Delta H^\ddagger = 58 \, \text{kJ/mol}, \Delta S^\ddagger = -110 \, \text{J/(mol·K)}) indicate a highly ordered transition state, consistent with an Sₙ2 mechanism .

Hydrogenation Selectivity

Platinum catalysts favor syn-addition of hydrogen, ensuring retention of stereochemistry in chiral intermediates . This is critical for synthesizing enantiopure derivatives but irrelevant for the racemic target compound.

Industrial-Scale Optimization

Continuous Flow Alkylation

Adopting continuous flow reactors for mesylate alkylation reduces reaction time (4 hours vs. 12 hours) and improves yield (60%) by enhancing mass transfer .

Catalyst Recycling in Hydrogenation

PtO₂ recovery via filtration and reactivation (via calcination) reduces costs by 40% in large-scale batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tilmicosin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Tilmicosin kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tilmicosin verändern.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Tilmicosin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Tilmicosin-Derivate mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre mögliche Verwendung in der Veterinärmedizin untersucht .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1. Melanocortin Receptor Agonism

A significant application of 2-Pyrrolidin-1-ylmethyl-piperidine is its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that target MCR4 are being investigated for their potential to treat conditions such as:

  • Obesity : By reducing appetite and increasing metabolic rate.
  • Sexual Dysfunction : Addressing disorders like hypoactive sexual desire disorder and erectile dysfunction.
  • Diabetes : Enhancing glucose tolerance and decreasing insulin resistance .

1.2. Neuroprotective Effects

Research indicates that derivatives of piperidine compounds, including this compound, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like acetylcholinesterase, which is crucial for maintaining cognitive function .

Case Studies and Research Findings

StudyFocusFindings
MCR4 AgonismDemonstrated efficacy in treating obesity and sexual dysfunction through MCR4 activation.
NeuroprotectionShowed potential in inhibiting acetylcholinesterase, offering benefits for Alzheimer's treatment.
Synthesis TechniquesDeveloped new methods for synthesizing pyrrolidin-2-ones from piperidine, improving efficiency and selectivity.

Broader Pharmaceutical Applications

The broader category of piperidine and pyrrolidine derivatives includes compounds that have shown promise in various therapeutic areas:

  • Cancer Therapy : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents.
  • Antimicrobial Activity : Certain compounds exhibit activity against bacterial strains, including MRSA and tuberculosis .
  • Pain Management : Research has explored the use of piperidine derivatives as analgesics through their interaction with opioid receptors .

Wirkmechanismus

Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis highlight key structural and functional differences between 2-Pyrrolidin-1-ylmethyl-piperidine and related compounds:

Compound Name Molecular Formula Structural Features Key Differences Biological/Pharmacological Notes
This compound C₁₀H₂₀N₂ Piperidine + pyrrolidine linked via methylene bridge at position 2. Reference compound; balanced lipophilicity and hydrogen-bonding capacity. Potential CNS activity due to dual-ring amine structure; may interact with neurotransmitter receptors .
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ Piperidine-pyrrolidine core + benzyl ester at position 1. Benzyl ester adds bulk and lipophilicity; alters metabolic stability. Enhanced membrane permeability but may reduce selectivity due to steric effects .
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone C₁₁H₂₀N₂O Piperidine and pyrrolidine linked via ethanone (ketone) bridge. Ketone group introduces polarity; may influence electronic properties. Likely distinct metabolic pathways compared to methylene-linked analogs .
Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- C₁₁H₁₈N₂ Piperidine + methylpyrrole substituent (non-cyclic pyrrole ring). Aromatic pyrrole ring replaces pyrrolidine; alters electron distribution. Potential for π-π stacking interactions; differing bioavailability .
2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)-pyridine-3,5-dicarbonitrile C₁₆H₁₅N₅ Pyridine core with piperidine and pyrrole substituents + nitrile groups. Nitriles enhance reactivity; pyridine core introduces rigidity. Possible applications in catalysis or as a ligand in metal-organic frameworks .
3-(Piperidin-1-yl)propan-1-ol hydrochloride C₈H₁₈N₂O·HCl Piperidine linked to propanol chain. Lacks pyrrolidine; alcohol group increases hydrophilicity. Simplified structure may limit target specificity but improve solubility .

Key Findings from Comparative Studies

Structural Flexibility vs. Selectivity :

  • Compounds like Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate exhibit enhanced lipophilicity due to aromatic substituents but may sacrifice target selectivity due to steric hindrance .
  • In contrast, This compound offers a balance of flexibility and compactness, optimizing interactions with biomolecules .

Nitrile groups in 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)-pyridine-3,5-dicarbonitrile confer reactivity useful in synthetic chemistry but may reduce metabolic stability in vivo .

Ring System Variations :

  • Replacement of pyrrolidine with pyrrole (e.g., Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- ) shifts electron density, affecting π-π interactions and bioavailability .
  • Simplified analogs like 3-(Piperidin-1-yl)propan-1-ol hydrochloride lack dual-ring complexity but offer improved solubility for aqueous applications .

Biologische Aktivität

2-Pyrrolidin-1-ylmethyl-piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is C11H18N2C_{11}H_{18}N_2 with a molecular weight of approximately 178.28 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight178.28 g/mol
CAS Number885951-15-5
Chemical FormulaC11H18N2C_{11}H_{18}N_2

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of piperidine, including this compound, possess antimicrobial properties. For instance, piperidine derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibition of growth. A notable study reported the synthesis of novel piperidine derivatives with effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

2. Antitumor Activity
Compounds containing piperidine structures have been explored for their potential in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the disruption of cellular integrity and function .

3. Neuroprotective Effects
Some studies have indicated that piperidine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by providing antioxidant activity. This suggests their potential application in treating neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular proteins, modulating signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes or disease pathways.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

Case Study 1: Antifungal Activity
A study synthesized six novel piperidine-based compounds and evaluated their antifungal activity against clinical isolates of Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of piperidine derivatives against multidrug-resistant bacterial strains. The study found that specific derivatives exhibited low nanomolar activity against Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Pyrrolidin-1-ylmethyl-piperidine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a similar piperidine derivative (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) was synthesized using NaOH in dichloromethane, followed by sequential washing with water, brine, and drying over Na₂SO₄ . Purification via column chromatography or recrystallization is critical, with purity verification using HPLC (≥99% achievable) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography (e.g., as used in piperidine-pyridine derivatives ) resolves stereochemistry. For quantitative analysis, reverse-phase HPLC with UV detection ensures purity, while Gas Chromatography-Mass Spectrometry (GC-MS) monitors volatile byproducts .

Q. What are the primary research applications of this compound in pharmacology and chemistry?

  • Methodological Answer : The compound serves as a building block for synthesizing enzyme inhibitors, receptor ligands, and opioid analogs due to its dual heterocyclic structure. For example, 4-Anilino-1-Boc-piperidine is a precursor in opioid research . In medicinal chemistry, piperidine derivatives are screened for binding affinity using radioligand assays or surface plasmon resonance (SPR) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and PPE. Emergency measures include immediate decontamination with water for skin contact and activated charcoal for ingestion . Storage should be in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Variables like temperature (e.g., 0–40°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) should be tested. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal endpoints .

Q. How should contradictory data in pharmacological activity studies be resolved?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent assay buffers). Cross-validate using orthogonal methods: compare SPR binding data with functional cAMP assays. Computational docking (e.g., AutoDock Vina) can predict binding modes and explain discrepancies between in vitro and in silico results .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular Dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor dynamics over time. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) predict electronic properties affecting binding. Virtual screening libraries (e.g., ZINC15) identify structural analogs for SAR studies .

Q. How can structure-activity relationships (SAR) be systematically explored for piperidine derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the pyrrolidine or piperidine moieties (e.g., substituting methyl groups or halogens). Test these in parallel using high-throughput screening (HTS) platforms. Cluster analysis of IC₅₀ values identifies critical substituents. For example, 4-(Piperidin-4-yl)pyridine dihydrochloride showed altered binding compared to the parent compound .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² ≥0.99), accuracy (spiked recovery 95–105%), and precision (RSD <2% intraday/interday). Use isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate matrix effects .

Eigenschaften

IUPAC Name

2-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJCBYJAVZCDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100158-63-2
Record name 100158-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.